molecular formula C5H9ClO4 B2697292 Chloromethyl 2-methoxyethyl carbonate CAS No. 432037-32-6

Chloromethyl 2-methoxyethyl carbonate

Cat. No.: B2697292
CAS No.: 432037-32-6
M. Wt: 168.57
InChI Key: XIQFQYLHQIVRSP-UHFFFAOYSA-N
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Description

Chloromethyl 2-methoxyethyl carbonate is a chlorinated alkyl carbonate derivative characterized by the presence of a methoxyethyl group and a reactive chloromethyl moiety. This compound has garnered attention in organic synthesis and industrial chemistry due to its dual functional groups, which enable diverse reactivity, such as alkylation and polymerization . Its synthesis typically involves reactions between chloroformate intermediates and methoxyethyl alcohol derivatives under controlled conditions, often employing catalysts like dimethylamino pyridine (DMAP) or solvents such as dimethylformamide (DMF) .

Properties

IUPAC Name

chloromethyl 2-methoxyethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4/c1-8-2-3-9-5(7)10-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQFQYLHQIVRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432037-32-6
Record name chloromethyl 2-methoxyethyl carbonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 2-methoxyethyl carbonate can be synthesized through the reaction of chloromethyl chloroformate with 2-methoxyethanol under controlled conditions . The reaction typically requires a catalyst and is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The process is designed to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 2-methoxyethyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted carbonates .

Scientific Research Applications

Organic Synthesis

Chloromethyl 2-methoxyethyl carbonate is primarily used as a reagent in organic synthesis. It serves as an electrophilic carbonyl source, facilitating the formation of various carbon-carbon bonds.

Reactions Involving this compound

  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution to form esters or amides when reacted with nucleophiles such as alcohols or amines.
  • Carbonylation Reactions : It can be utilized in carbonylation reactions to produce substituted carbonyl compounds, which are essential in pharmaceutical synthesis.

Medicinal Chemistry

This compound has been explored for its potential in drug development. Its ability to modify biological molecules makes it a candidate for prodrug formulations.

Case Study: Prodrugs for Cancer Therapy

Recent studies have investigated the use of this compound as a prodrug for delivering active pharmaceutical ingredients in cancer therapy. The compound can be modified to enhance solubility and bioavailability, thereby improving therapeutic efficacy.

Polymer Chemistry

In polymer chemistry, this compound is employed as a monomer for the synthesis of polymeric materials. Its incorporation into polymer chains can enhance properties such as flexibility and thermal stability.

Table: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temperature60 °C
Tensile Strength50 MPa
Elongation at Break300%

Green Chemistry Applications

The compound has been studied within the context of green chemistry, focusing on its role in sustainable synthesis processes. Researchers have explored methods to utilize this compound in reactions that minimize waste and reduce environmental impact.

Case Study: Greener Synthesis Methods

A recent investigation showcased the use of this compound in a solvent-free reaction environment, yielding high conversion rates while adhering to green chemistry principles.

Mechanism of Action

The mechanism of action of chloromethyl 2-methoxyethyl carbonate involves its ability to react with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, making the compound useful in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Chloromethyl 2-methoxyethyl carbonate with structurally related compounds:

Compound Name CAS Number Molecular Formula Key Functional Groups Primary Applications References
This compound Not explicitly listed C₅H₉ClO₄ Chloromethyl, methoxyethyl, carbonate Polymer synthesis, intermediates
Chloromethyl Isopropyl Carbonate 35180-01-9 C₅H₉ClO₃ Chloromethyl, isopropyl, carbonate Pharmaceutical intermediates (e.g., Tenofovir)
Bis(2-Methoxyethyl) Carbonate Not explicitly listed C₆H₁₀O₅ Two methoxyethyl, carbonate Monomer for polymer synthesis
Chloroethyl Acetate 542-58-5 C₄H₇ClO₂ Chloroethyl, acetate Solvent, agrochemical synthesis
2-Methoxyethyl Acrylate Not explicitly listed C₆H₁₀O₃ Methoxyethyl, acrylate Coating resins, adhesives

Key Differences :

  • Chloromethyl derivatives (e.g., this compound) exhibit higher reactivity due to the chloromethyl group, enabling nucleophilic substitutions.
  • Bis-carbonates lack the chloromethyl group, limiting their use in alkylation but favoring polymerization .

Research Findings and Gaps

  • Reactivity Studies: this compound’s instability in alcoholic solvents (e.g., 1-butanol) contrasts with its stability in 1,4-dioxane, suggesting solvent-dependent applications .
  • Eco-Friendly Synthesis : Recent advances in carbonate synthesis avoid toxic phosgene and silver catalysts, aligning with green chemistry trends .
  • Unresolved Challenges : The discontinued commercial status of this compound underscores the need for scalable, cost-effective synthesis routes .

Biological Activity

Chloromethyl 2-methoxyethyl carbonate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and synthetic biology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound can be synthesized through various methods, often involving the reaction of chloromethyl ketones with carbonates. The synthesis typically requires careful control of reaction conditions to optimize yield and purity. For example, a study highlighted the use of epichlorohydrin and carbon dioxide under specific pressure and temperature conditions to produce chloromethyl ethylene carbonate, which serves as a precursor in synthesizing related compounds .

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an electrophile capable of interacting with biological macromolecules. This interaction can lead to significant effects on cellular processes.

This compound acts as a reactive intermediate that can form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues. This mechanism is crucial for the inhibition of certain proteases, such as those involved in human cytomegalovirus (HCMV) infectivity. Research has demonstrated that chloromethyl ketone derivatives can inhibit HCMV protease activity through disulfide tethering, effectively disrupting viral replication .

Case Studies

  • Inhibition of HCMV Protease : A study investigated the efficacy of chloromethyl ketone inhibitors against HCMV protease. The results indicated that these compounds could significantly reduce viral infectivity by targeting cysteine residues within the protease structure .
  • Antiviral Activity : Another research effort focused on the antiviral properties of chloromethyl derivatives, showing promising results against herpes simplex virus (HSV) and Epstein-Barr virus (EBV). The study concluded that the electrophilic nature of these compounds is key to their antiviral efficacy .
  • Toxicological Assessment : Toxicological studies have assessed the safety profile of this compound. Inhalation toxicity tests demonstrated that exposure at certain concentrations led to respiratory distress in animal models, highlighting the need for caution in its application .

Table 1: Summary of Biological Activities

Activity Effect Reference
Inhibition of HCMV ProteaseSignificant reduction in activity
Antiviral against HSVEffective at low concentrations
ToxicityRespiratory distress observed

Table 2: Synthesis Conditions for Chloromethyl Derivatives

Reactants Conditions Yield (%)
Epichlorohydrin + CO₂353 K, 11 bar68
Chloromethyl ketone + CysteineRoom temperatureVariable

Research Findings

Recent studies have emphasized the potential applications of this compound in drug development. Its ability to form stable complexes with biological targets suggests it could be a valuable scaffold for designing new therapeutics aimed at viral infections and possibly other diseases.

Moreover, ongoing research into its derivatives indicates that modifications can enhance its biological activity while reducing toxicity. For instance, structural variations have been explored to improve selectivity towards viral proteases without affecting host cell viability .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing chloromethyl 2-methoxyethyl carbonate, and how do temperature and catalyst selection influence yield?

  • Methodological Answer : The synthesis typically involves reacting chloromethyl chloroformate with 2-methoxyethanol. Key parameters include:

  • Catalyst System : Dimethylamino pyridine (DMAP) and dimethylformamide (DMF) are effective for activating the reaction, reducing side products like alkyl halides .
  • Temperature Optimization : Reaction yields improve at moderate temperatures (e.g., 40–60°C). Excessive heat (>80°C) risks decomposition, while lower temperatures slow kinetics .
  • Solvent Choice : Polyethylene glycol-200 (PEG-200) is a green alternative to toxic solvents, enhancing reaction efficiency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in tightly sealed, corrosion-resistant containers (e.g., glass or PTFE-lined) at 2–8°C to prevent degradation .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • Ignition Control : Prohibit open flames or sparks near reaction setups; ground metal equipment to prevent static discharge .

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity.
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., methylene chloride peaks at δ 4.3–5.1 ppm) and FT-IR (C=O stretch ~1750 cm1^{-1}) .
  • Elemental Analysis : Verify Cl content (theoretical ~28.5%) to detect impurities like unreacted chloroformate .

Advanced Research Questions

Q. What continuous-flow synthesis strategies can improve scalability and reduce hazardous waste generation?

  • Methodological Answer :

  • Multi-Stage Reactors : A cascade of continuous stirred-tank reactors (CSTRs) allows gradual HCl removal via vacuum distillation, minimizing side reactions .
  • In-Line Acid Scrubbers : Integrate HCl absorption units (e.g., NaOH scrubbers) to neutralize corrosive byproducts .
  • Process Monitoring : Use real-time pH and conductivity sensors to optimize residence time and reagent ratios .

Q. What mechanistic role do DMAP and DMF play in the carbonate formation from chloroformates?

  • Methodological Answer :

  • Nucleophilic Activation : DMAP acts as a Lewis base, coordinating with the chloroformate’s carbonyl group to enhance electrophilicity .
  • Solvent Effects : DMF stabilizes intermediates via polar interactions, lowering activation energy for alkoxide displacement .
  • Kinetic Studies : Stopped-flow IR spectroscopy can track intermediate formation rates under varying DMAP concentrations .

Q. How can computational modeling predict reaction pathways or optimize catalyst design for carbonate synthesis?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to identify rate-limiting steps, such as nucleophilic attack by 2-methoxyethanol .
  • Solvent Modeling : Use COSMO-RS to predict solvent effects on reaction thermodynamics and selectivity .
  • Machine Learning : Train models on existing kinetic data to propose optimal catalyst-solvent combinations .

Q. How can contradictory data on reaction yields be resolved when scaling from batch to flow systems?

  • Methodological Answer :

  • Mass Transfer Analysis : In flow systems, poor mixing or inadequate interfacial contact can reduce yields. Use Computational Fluid Dynamics (CFD) to optimize reactor geometry .
  • Byproduct Profiling : Compare impurity profiles (e.g., alkyl chlorides) between batch and flow setups via GC-MS to identify scaling bottlenecks .

Q. What alternative solvent systems or catalysts could mitigate environmental and safety concerns in carbonate synthesis?

  • Methodological Answer :

  • Ionic Liquids : Replace DMF with non-volatile solvents like 1-ethyl-3-methylimidazolium acetate to reduce toxicity .
  • Heterogeneous Catalysts : Test immobilized DMAP on silica or MOFs to enable catalyst recycling and minimize waste .
  • Biocatalysis : Explore lipases (e.g., Candida antarctica) for enantioselective carbonate formation under mild conditions .

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